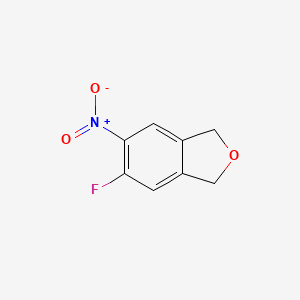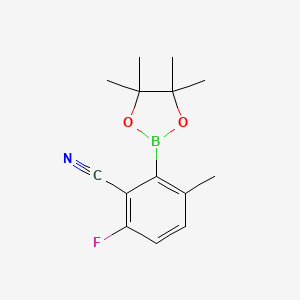![molecular formula C12H13ClN2S2 B11753289 4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B11753289.png)
4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a thiazole and a chlorothiophene moiety
Preparation Methods
The synthesis of 4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the reaction of thiourea with α-haloketones. The chlorothiophene moiety is then introduced via a halogenation reaction. Finally, the piperidine ring is incorporated through a nucleophilic substitution reaction .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring.
Scientific Research Applications
4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets. The thiazole and chlorothiophene moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine can be compared with other thiazole and piperidine derivatives:
Thiazole derivatives: Compounds like 2-amino-4-(5-chlorothien-2-yl)-1,3-thiazole share similar structural features and biological activities.
Piperidine derivatives: Compounds such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate are used in similar applications but differ in their specific functional groups and reactivity.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C12H13ClN2S2 |
|---|---|
Molecular Weight |
284.8 g/mol |
IUPAC Name |
4-(5-chlorothiophen-2-yl)-2-piperidin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C12H13ClN2S2/c13-11-2-1-10(17-11)9-7-16-12(15-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
SLEZTWWZDKRJOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanone](/img/structure/B11753213.png)


![[2,3'-Bipyridine]-4-methanamine](/img/structure/B11753230.png)

![1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B11753243.png)


![1-[(2R,3R,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11753265.png)


![7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11753291.png)
